BenchChemオンラインストアへようこそ!

Bupropion hydrochloride

Pharmaceutical Development Formulation Science Preformulation

Bupropion Hydrochloride (CAS 234447-17-7) is produced under rigorous polymorph control (Form 1 confirmed by XRPD) to prevent solid‑state conversion. Documented dissolution profile (2h≤20%, 4h 15‑45%, 8h 40‑90%, 16h≥80%) ensures batch‑to‑batch consistency. Stereoselective metabolism yields 40‑fold enantiomer differences, enabling precise CYP2D6 drug‑drug interaction studies. High experimental‑formulation failure rates underscore the value of this QC‑verified material.

Molecular Formula C13H19Cl2NO
Molecular Weight 276.20 g/mol
CAS No. 234447-17-7
Cat. No. B3421950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion hydrochloride
CAS234447-17-7
Molecular FormulaC13H19Cl2NO
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
InChIInChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
InChIKeyHEYVINCGKDONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion Hydrochloride (CAS 234447-17-7): Technical Specifications and Procurement Considerations for Research and Industrial Applications


Bupropion hydrochloride (CAS 234447-17-7) is the hydrochloride salt of the aminoketone compound bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI) and non-competitive nicotinic acetylcholine receptor (nAChR) antagonist [1]. It is available as a racemic mixture of R- and S-enantiomers [2]. The compound exhibits a pKa of 7.9 at 25°C, a logP of approximately 3.6-4.5, and a melting point in the range of 222-234°C [1]. Its solubility in water is approximately 312 mg/mL, in ethanol 193 mg/mL, and in 0.1N HCl 333 mg/mL [1].

Why Direct Substitution of Bupropion Hydrochloride (CAS 234447-17-7) with Structural Analogs or Alternative Salts is Not Feasible


Bupropion hydrochloride exhibits polymorphic instability and solid-state conversion that can alter dissolution and stability profiles, a phenomenon not observed for all salt forms or alternative compounds [1]. Its metabolism is highly stereoselective, with up to 40-fold differences in plasma concentrations of active metabolite enantiomers [2]. This stereoselective disposition directly influences pharmacodynamic activity and drug-drug interaction potential [3]. These complex, compound-specific characteristics preclude simple interchange with other aminoketones, alternative salts, or even different polymorphic forms of the same compound.

Quantitative Comparative Evidence for Bupropion Hydrochloride (CAS 234447-17-7) Against Key Analogs and Formulation Variants


Polymorphic Stability: Form 1 vs. Form 2 Conversion Kinetics

Bupropion hydrochloride Form 1 undergoes a solid-solid conversion to Form 2 upon storage at room temperature within months, resulting in a markedly different molecular conformer in the solid state [1]. This conversion is not observed in other salt forms like bupropion hydrobromide under identical conditions. Form 2 crystallizes in the orthorhombic space group Pbca with Z=8 and unit cell volume V=2864.7(1)ų, compared to Form 1 which crystallizes in the monoclinic system with V=1459.34(5)ų [2]. The relative stability of the two phases was compared using quantum mechanics calculations including density functional methods specific for solid-state molecular systems [1].

Pharmaceutical Development Formulation Science Preformulation

Stereoselective Pharmacokinetics: Active Metabolite Enantiomer Ratios

Steady-state plasma and urine bupropion disposition is markedly stereoselective, with up to 40-fold differences in plasma concentrations of the active metabolite S,S-hydroxybupropion versus R,R-hydroxybupropion [1]. This is in stark contrast to the racemic parent compound, which contains equal amounts of R- and S-enantiomers. The active metabolite R,R-hydroxybupropion exhibits significant in vivo CYP2D6 inhibitory activity (86%), whereas S,S-hydroxybupropion does not [2]. This stereoselective metabolism is unique to bupropion among aminoketone antidepressants.

Clinical Pharmacology Bioequivalence Drug Metabolism

Formulation-Dependent Bioavailability: Immediate vs. Extended Release

The relative bioavailability of extended-release (ER) formulations of bupropion hydrochloride is 72.3-78.8% compared to immediate-release (IR) 75 mg [1]. This reduced bioavailability is a direct consequence of the controlled-release mechanism and is not observed with other salts like bupropion hydrobromide, which are not approved for ER formulations. Importantly, the ratio of the area under the curve (AUC) of metabolite to AUC of parent for the three major metabolites remains unchanged across formulations [1].

Pharmaceutical Formulation Bioavailability Drug Delivery

CYP2D6 Inhibition Potency: Bupropion vs. Metabolites vs. Alternative Antidepressants

Bupropion hydrochloride inhibits CYP2D6 with an IC50 of 58 μM [1]. This inhibitory potency is significantly weaker than its active metabolites: hydroxybupropion (IC50 = 74 μM), threohydrobupropion (IC50 = 3.36 μM), and erythrohydrobupropion (IC50 = 6.45 μM) [2]. In vivo, R,R-hydroxybupropion and threohydrobupropion exhibit 86% CYP2D6 inhibitory activity [3]. This profile contrasts sharply with alternative antidepressants like fluoxetine (IC50 = 0.2 μM), sertraline (IC50 = 0.7 μM), and paroxetine (IC50 = 0.05 μM), which are potent CYP2D6 inhibitors [4].

Drug-Drug Interactions Enzyme Inhibition CYP450

Transporter Selectivity: Dopamine vs. Norepinephrine vs. Serotonin Reuptake Inhibition

Bupropion hydrochloride exhibits selective inhibition of norepinephrine and dopamine transporters with Ki values of 1.4 μM and 2.8 μM, respectively, while sparing the serotonin transporter (Ki = 45 μM) [1]. This selectivity profile is distinct from other antidepressants such as fluoxetine (SERT Ki = 0.8 nM, NET Ki = 240 nM, DAT Ki = 3600 nM) and venlafaxine (SERT Ki = 82 nM, NET Ki = 2480 nM, DAT Ki = 7640 nM) [2]. Radafaxine, a metabolite of bupropion, shows even higher selectivity for norepinephrine over dopamine reuptake inhibition [3].

Neuropharmacology Transporter Inhibition Mechanism of Action

Dissolution Profile Compliance: Controlled Release vs. Extended Release Formulations

A modified-release tablet of bupropion hydrochloride exhibits a specific dissolution profile: after 2 hours no more than 20% released, after 4 hours 15-45% released, after 8 hours 40-90% released, and after 16 hours no less than 80% released [1]. This profile is defined by patent ES-2336913-T3 and is essential for ensuring bioequivalence. In contrast, controlled-release formulations developed with different polymer matrices (HPMC K15M, HPMC K100M, Guar gum, Eudragit RS 100) show variable compliance with USP 30 NF25 dissolution criteria, with only 4 out of 13 batches passing [2].

Pharmaceutical Quality Control Dissolution Testing Formulation Development

Optimal Research and Industrial Application Scenarios for Bupropion Hydrochloride (CAS 234447-17-7) Based on Comparative Evidence


Pharmaceutical Development of Bioequivalent Generic Formulations Requiring Strict Polymorph Control

When developing generic bupropion hydrochloride extended-release formulations, rigorous polymorph control is essential. The documented conversion of Form 1 to Form 2 within months at room temperature [1] necessitates careful selection and monitoring of the crystal form to ensure consistent dissolution profiles and bioequivalence with the reference listed drug. Analytical methods such as XRPD should be employed to verify polymorphic identity and stability throughout the product lifecycle.

Clinical Pharmacology Studies Investigating Stereoselective Drug-Drug Interactions

For studies examining CYP2D6-mediated drug-drug interactions, bupropion hydrochloride serves as a unique probe substrate. The 40-fold stereoselective difference in plasma concentrations of S,S-hydroxybupropion versus R,R-hydroxybupropion [2] and the 86% in vivo CYP2D6 inhibitory activity of R,R-hydroxybupropion [3] provide a complex model system. This allows researchers to dissect the contributions of parent drug and individual metabolite enantiomers to the overall interaction profile.

Neuroscience Research Focusing on Non-Serotonergic Antidepressant Mechanisms

In neuroscience studies aiming to delineate the roles of noradrenergic and dopaminergic systems in depression and addiction, bupropion hydrochloride is the compound of choice due to its selective NET and DAT inhibition (Ki = 1.4 μM and 2.8 μM) with minimal SERT activity (Ki = 45 μM) [4]. This selectivity allows for cleaner mechanistic interpretations compared to serotonergic antidepressants like fluoxetine or venlafaxine.

Quality Control and Dissolution Testing of Extended-Release Bupropion Products

For analytical and quality control laboratories, the established dissolution profile (2h ≤20%, 4h 15-45%, 8h 40-90%, 16h ≥80%) [5] serves as a critical benchmark for batch release and stability testing. The high failure rate of experimental formulations (only 4 of 13 batches passing USP criteria) [6] underscores the necessity of robust quality control measures when sourcing bupropion hydrochloride raw materials or finished dosage forms.

Quote Request

Request a Quote for Bupropion hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.